1-Acetylindolin-5-ylboronic acid
Overview
Description
This compound is characterized by its unique structure, which includes an indole ring fused with a boronic acid moiety, making it a versatile building block for the synthesis of biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 1-Acetylindolin-5-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions . The SM coupling reaction, in which the compound plays a role, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Biochemical Analysis
Biochemical Properties
1-Acetylindolin-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the Suzuki-Miyaura coupling . Additionally, this compound can interact with other boron-containing reagents, enhancing its reactivity and selectivity in biochemical reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, this compound can inhibit the activity of proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . It can degrade over time, especially under oxidative conditions . Long-term exposure to this compound can result in cumulative effects on cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At high doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to boron metabolism. This compound can interact with enzymes and cofactors involved in one-carbon metabolism, such as folate-dependent enzymes . Additionally, this compound can affect metabolic flux and metabolite levels, influencing processes such as amino acid biosynthesis and nucleotide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . These interactions can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindolin-5-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of indole derivatives with boronic acid reagents. For instance, the reaction of indole with a borate ester, such as triisopropyl borate, followed by hydrolysis, can yield this compound. Another method involves the use of transition-metal-catalyzed borylation reactions, which provide a straightforward route to introduce the boronic acid group onto the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindolin-5-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted indoles.
Oxidation: Alcohols or ketones.
Reduction: Hydroxylated indoles or other reduced derivatives.
Scientific Research Applications
1-Acetylindolin-5-ylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-Acetylindolin-5-ylboronic acid can be compared with other indole-based boronic acids, such as:
- Indole-3-boronic acid
- 5-Bromoindole-3-boronic acid
- Indole-2-boronic acid
Uniqueness: this compound is unique due to its acetyl group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other indole-based boronic acids and can impart specific biological activities .
Properties
IUPAC Name |
(1-acetyl-2,3-dihydroindol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYXDICIURWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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